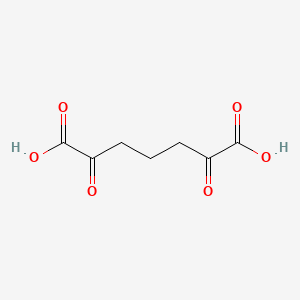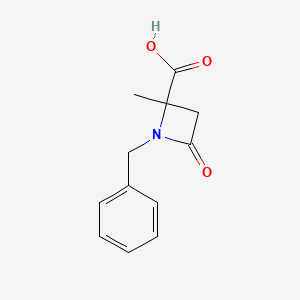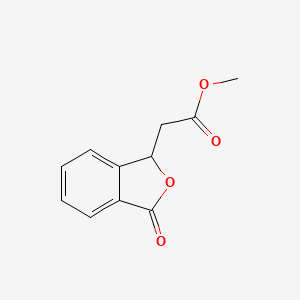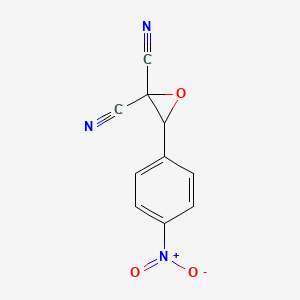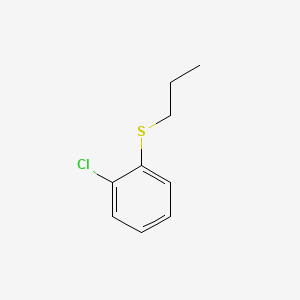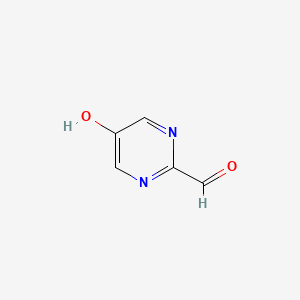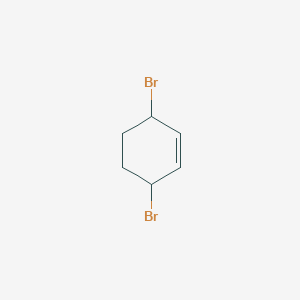
3,6-Dibromocyclohexene
Vue d'ensemble
Description
3,6-Dibromocyclohexene is a chemical compound with the molecular formula C6H8Br2 . It has an average mass of 239.936 Da and a monoisotopic mass of 237.899261 Da .
Molecular Structure Analysis
The molecule contains a total of 16 bonds. There are 8 non-H bonds, 1 multiple bond, 1 double bond, and 1 six-membered ring .Chemical Reactions Analysis
The formation of 3-bromocyclohexene, a related compound, is an example of substitution of alkanes, which require the free-radical mechanism . In the first step of this mechanism, a stable allyl radical is generated, which is stabilized by resonance .Physical And Chemical Properties Analysis
3,6-Dibromocyclohexene has a flash point of 75.2±26.6 °C and an index of refraction of 1.582 . It has a molar refractivity of 42.8±0.3 cm³ .Applications De Recherche Scientifique
Bromination and Structural Analysis
The application of 3,6-dibromocyclohexene can be seen in the study of bromination processes and structural analysis of brominated compounds. Han et al. (1999) discussed the bromination of cyclohexa-1,3-diene and the subsequent structural reassignment of dibromocyclohexenes, including trans-3,6-dibromocyclohexene, using NMR evidence and X-ray crystallography (Han, Khedekar, Masnovi, & Baker, 1999).
Oxidation and Combustion Studies
Lemaire et al. (2001) investigated the oxidation and auto-ignition of cyclohexene, among other compounds, to identify low-temperature pathways leading to benzene from cyclohexane. Their study contributes to understanding the combustion chemistry of cyclohexene-related compounds (Lemaire, Ribaucour, Carlier, & Minetti, 2001).
Synthesis of Liquid Crystalline Derivatives
Bezborodov et al. (2002) discussed the synthesis of 3,6-disubstituted cyclohex-2-enones, leading to new liquid crystalline cyclohexene and cyclohexane derivatives. This study highlights the potential use of such compounds in the field of liquid crystal technology (Bezborodov, Lapanik, & Sasnouski, 2002).
Studies on Combustion Intermediates and Kinetics
Research by Wang et al. (2014) on methylcyclohexane pyrolysis and combustion involved the identification of pyrolysis and flame intermediates, including cyclic C6- and C7-intermediates like cyclohexene. Such studies are crucial for developing kinetic models of cycloalkanes in fuels (Wang, Ye, Yuan, Zhang, Wang, Cheng, Zhang, & Qi, 2014).
Chemical Dynamics and Reaction Mechanisms
Minitti et al. (2014) aimed to observe chemical reactions in real-time using X-ray diffraction, choosing 1,3-cyclohexadiene as a model system. This approach is significant for understanding the dynamics of chemical reactions, including those involving cyclohexene derivatives (Minitti, Budarz, Kirrander, Robinson, Lane, Ratner, Saita, Northey, Stankus, Cofer-Shabica, Hastings, & Weber, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
3,6-dibromocyclohexene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2/c7-5-1-2-6(8)4-3-5/h1-2,5-6H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLDYZLPDLYQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=CC1Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10539795 | |
| Record name | 3,6-Dibromocyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10539795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromocyclohex-1-ene | |
CAS RN |
35044-00-9 | |
| Record name | 3,6-Dibromocyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10539795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Octadec-9-enylamino)propyl]pyrrole-2,5-dione](/img/structure/B3051529.png)


![Ethyl 3-[(tert-butoxycarbonyl)amino]benzoate](/img/structure/B3051538.png)
